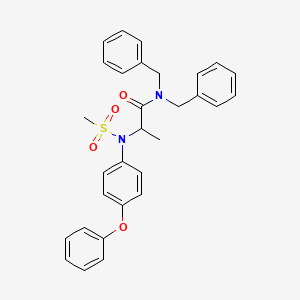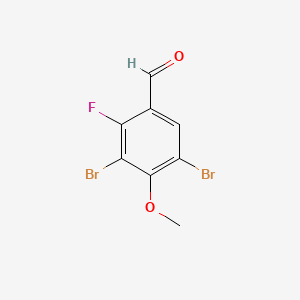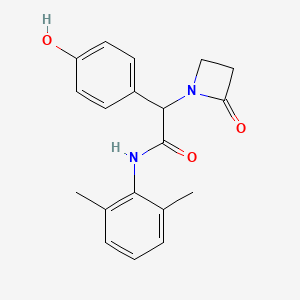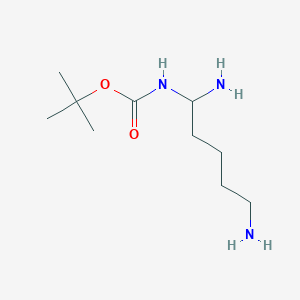![molecular formula C12H12N2O3S B12457605 [(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12457605.png)
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core substituted with a methoxy group at the 6-position, a methyl group at the 4-position, and a sulfanylacetic acid moiety at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Sulfanylacetic Acid Moiety: The sulfanylacetic acid moiety is introduced via a nucleophilic substitution reaction, where a suitable thiol is reacted with a halogenated acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave-assisted synthesis and environmentally benign solvents, can also be employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of [(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The sulfanylacetic acid moiety may enhance the compound’s ability to bind to these targets, leading to its observed biological effects.
相似化合物的比较
[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]acetic acid can be compared with other quinazoline derivatives, such as:
This compound: Unique due to the presence of the sulfanylacetic acid moiety.
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: Contains a carbonyl group at the 4-position, leading to different biological activities.
Quinazoline-2-thione: Features a thione group at the 2-position, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
属性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC 名称 |
2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-7-9-5-8(17-2)3-4-10(9)14-12(13-7)18-6-11(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
InChI 键 |
OANLRFWQHZYEKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B12457537.png)



![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B12457558.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B12457576.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12457580.png)


